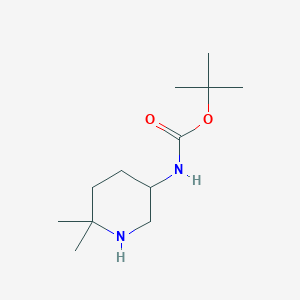

4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

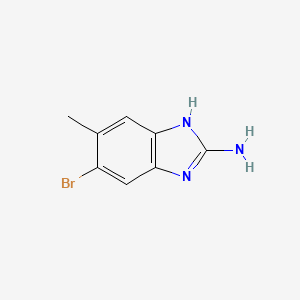

“4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a chemical compound . It’s part of a class of compounds known as 4-hydroxy-2-quinolones, which are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which includes our compound of interest, has been a topic of many publications . These compounds are synthesized from anilines using malonic acid equivalents .Molecular Structure Analysis

The molecular structure of 4-hydroxy-2-quinolones, including our compound, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis

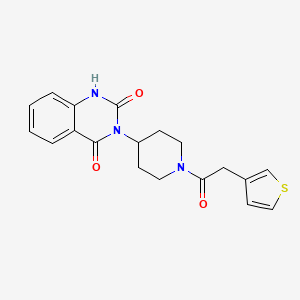

4-hydroxy-2-quinolones, including our compound, have been the subject of many studies due to their interesting chemical reactions . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .科学的研究の応用

Sigma Receptors Research

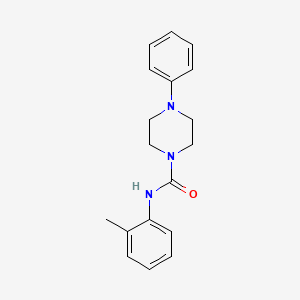

One of the primary research applications of compounds related to 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is in the study of sigma (σ) receptors. Sigma receptors are involved in several physiological processes, and compounds that can modulate their activity are of interest for developing new therapeutic agents. For example, [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide and its analogs have been radiolabeled and evaluated for their binding affinity to sigma-2 receptors in vitro, showing potential as tools for studying these receptors (Xu et al., 2005).

Fluorescent Chemosensors

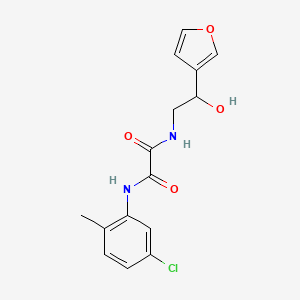

Another significant application is the development of fluorescent chemosensors for metal ions detection in biological systems. A highly selective fluorescent chemosensor based on 1,8-naphthalimide derivatives has been prepared, demonstrating its ability to detect cobalt(II) ions through turn-on fluorescence enhancement with a visual colorimetric response. This sensor shows promise for trace-level detection of Co2+ ions in biological environments, highlighting its potential low toxicity and good cell permeability for live cell imaging (Liu et al., 2019).

Pharmaceutical Chemistry

Compounds structurally similar to 4-butoxy-N-(2-(6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide have been explored for their potential pharmacological activities. Research includes the synthesis of quinoline derivatives and their evaluation for different biological activities, such as antibacterial and antiviral properties. These studies contribute to medicinal chemistry by providing insights into the structure-activity relationship (SAR) of these compounds, which can be useful for designing new drugs with improved efficacy and safety profiles (Batalha et al., 2019).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide' involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine to form the desired compound.", "Starting Materials": [ "4-butoxybenzoic acid", "thionyl chloride", "2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine" ], "Reaction": [ "Step 1: 4-butoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 4-butoxybenzoyl chloride.", "Step 2: 4-butoxybenzoyl chloride is then reacted with 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine in the presence of a base such as triethylamine to form the desired compound, 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide." ] } | |

CAS番号 |

851403-21-9 |

分子式 |

C24H28N2O3 |

分子量 |

392.499 |

IUPAC名 |

4-butoxy-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

InChI |

InChI=1S/C24H28N2O3/c1-4-5-12-29-21-8-6-18(7-9-21)23(27)25-11-10-19-15-20-13-16(2)17(3)14-22(20)26-24(19)28/h6-9,13-15H,4-5,10-12H2,1-3H3,(H,25,27)(H,26,28) |

InChIキー |

NKZAMBUSJLZIJN-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2836138.png)

![N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2836139.png)

![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(2,4-dichloroanilino)vinyl]-4-isoxazolecarboxylate](/img/structure/B2836147.png)

![[2-(3,4-Dichloroanilino)-2-oxoethyl] 6-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2836148.png)

![2-(3-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2836149.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B2836151.png)

![(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N'-(phenylacetyl)prop-2-enehydrazide](/img/structure/B2836152.png)